N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
Description
N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine is a complex organic compound that features both an imidazole and an indole moiety
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-4-22-6-5-20-16(22)10-19-9-13-7-14(18)8-15-11(2)12(3)21-17(13)15/h5-8,19,21H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGKQHCZCFYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=C3C(=CC(=C2)F)C(=C(N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine typically involves multi-step organic reactions. One common route includes the alkylation of 1-ethylimidazole with a suitable halomethyl derivative of 5-fluoro-2,3-dimethyl-1H-indole. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to specific sites, while the imidazole group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-imidazolylmethyl)-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
- N-[(1-methylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
- N-[(1-ethylimidazol-2-yl)methyl]-1-(5-chloro-2,3-dimethyl-1H-indol-7-yl)methanamine
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an imidazole and an indole moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
